molecular formula C20H18ClN3O6 B2372915 7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105250-93-8

7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2372915
CAS No.: 1105250-93-8
M. Wt: 431.83
InChI Key: GFPWMQUEESNHNL-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]oxazin-3(4H)-one core substituted with a 7-chloro group and a 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl moiety. The 1,2,4-oxadiazole ring is linked to a trimethoxyphenyl group, which is associated with enhanced bioavailability and receptor binding in medicinal chemistry due to its electron-rich aromatic system .

Properties

IUPAC Name

7-chloro-4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O6/c1-26-15-6-11(7-16(27-2)19(15)28-3)20-22-17(30-23-20)9-24-13-5-4-12(21)8-14(13)29-10-18(24)25/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPWMQUEESNHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the trimethoxyphenyl group: The 3,4,5-trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Construction of the benzo[b][1,4]oxazinone core: This involves cyclization reactions, often facilitated by catalysts or specific reaction conditions to ensure the formation of the desired ring structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with specific enzymes, receptors, and proteins, leading to alterations in cellular processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogs with Modified Oxadiazole Substituents

Key Compound :

  • 7-Chloro-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one ()
    • Structural Difference : The oxadiazole ring is substituted with a 4-methylphenyl group instead of 3,4,5-trimethoxyphenyl.
    • Impact :
  • Lower molecular weight (C₂₃H₁₈ClN₃O₃ vs. C₂₆H₂₂ClN₃O₇ for the target compound) may influence solubility and metabolic stability .
Analogs with Alternative Heterocyclic Cores

Example :

  • 5-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () Structural Difference: Replaces the benzoxazinone core with a benzoxazole-triazole-thione system. Spectroscopic Data:
  • IR peaks at 1243 cm⁻¹ (C=S) and 702 cm⁻¹ (C-Cl) distinguish it from the target compound’s carbonyl (C=O) and oxadiazole (C=N) stretches .
    • Bioactivity Implications : The thione group may enhance metal-binding capacity, diverging from the target’s likely kinase-targeting mechanism .
Analogs with Trimethoxyphenyl Motifs

Example :

  • 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-Trimethoxyphenyl)Oxazol-5(4H)-one () Structural Difference: Uses an oxazolone core instead of benzoxazinone and lacks the oxadiazole linker.

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Oxadiazole Substituent Molecular Formula Key Spectral Features (IR/NMR)
Target Compound Benzoxazinone 3,4,5-Trimethoxyphenyl C₂₆H₂₂ClN₃O₇ C=O (1700–1750 cm⁻¹), C=N (1596 cm⁻¹)
7-Chloro-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-benzoxazinone Benzoxazinone 4-Methylphenyl C₂₃H₁₈ClN₃O₃ CH₃ (2.59 ppm, s)
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-triazole-3-thione Benzoxazole-triazole N/A C₂₂H₁₅ClN₄OS C=S (1243 cm⁻¹), C-Cl (702 cm⁻¹)
4-(3,4,5-Trimethoxybenzylidene)-oxazolone Oxazolone 3,4,5-Trimethoxyphenyl C₂₀H₁₉NO₆ C=O (1680 cm⁻¹), C=N (1600 cm⁻¹)

Research Implications

  • Trimethoxyphenyl vs. Methylphenyl : The trimethoxyphenyl group in the target compound likely enhances hydrogen bonding and solubility compared to methylphenyl analogs, critical for drug-likeness .
  • Core Heterocycle: Benzoxazinone’s rigidity may improve target selectivity over flexible oxazolone or triazole-thione systems .

Biological Activity

7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features lend it various biological activities, making it a subject of interest for researchers in pharmacology and related fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Chloro group : Enhances biological activity through various interactions.
  • Trimethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
  • 1,2,4-Oxadiazole ring : Known for its role in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest a potential role for the compound in developing new antimicrobial agents.

Anticancer Activity

The compound has shown promising anticancer effects in several studies. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • IC50 Values : The compound demonstrated an IC50 value of 53 nM against MCF-7 cells, indicating potent cytotoxicity.

Mechanistically, it appears to induce apoptosis and inhibit cell proliferation through the disruption of microtubule dynamics and interference with key signaling pathways involved in cancer cell survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction : Potential interactions with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : It may induce oxidative stress in microbial cells leading to cell death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against a panel of clinically relevant bacteria and fungi. The results indicated that the compound inhibited growth at concentrations lower than those required for conventional antibiotics.

Study 2: Anticancer Properties

In another investigation involving MCF-7 cells, researchers observed that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase. This effect was linked to alterations in cyclin expression and activation of caspase pathways.

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